1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Synthetic Methodology Green Chemistry Process Development

This 1-(4-ethylphenyl)-1H-imidazole-4-carboxamide (≥98% purity) is a privileged imidazole-4-carboxamide scaffold for CCK-1 receptor modulation and focused library synthesis. The 4-ethylphenyl substitution provides a defined hydrophobic handle for SAR studies, while the free carboxamide enables versatile derivatization. Researchers targeting obesity, metabolic disorders, or sustainable synthetic methodology should procure this high-purity building block to ensure reliable starting material quality and unambiguous analytical traceability (CAS 1427012-02-9, MW 215.26).

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B11801204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N
InChIInChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)15-7-11(12(13)16)14-8-15/h3-8H,2H2,1H3,(H2,13,16)
InChIKeyLAEYBZGPCVZEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide: Structural Specifications and Procurement Considerations


1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide (CAS: 1427012-02-9, MF: C₁₂H₁₃N₃O, MW: 215.26 g/mol) is a substituted imidazole-4-carboxamide derivative featuring a 4-ethylphenyl substituent at the N1 position of the imidazole ring . This compound belongs to the broader class of imidazole carboxamides, which are widely recognized as privileged scaffolds in medicinal chemistry due to their capacity for diverse biological target engagement, including kinase inhibition, receptor modulation, and enzyme antagonism [1]. The 4-ethyl substitution on the phenyl ring introduces a modest hydrophobic extension at the para position, a structural feature that may influence target binding affinity and selectivity relative to unsubstituted phenyl analogs.

Why Imidazole Carboxamide Analogs Cannot Be Interchanged: Evidence for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide Differentiation


Imidazole-4-carboxamide derivatives exhibit pronounced structure-activity relationships (SAR) where even minor substituent modifications produce substantial shifts in potency, selectivity, and physicochemical properties. In the CCK-1 receptor modulator series, the presence and position of substituents on the N1-phenyl ring directly govern receptor binding affinity and functional efficacy, rendering simple interchange between analogs scientifically invalid without empirical validation [1]. Furthermore, the 1-substituted imidazole-4-carboxamide core serves as a critical pharmacophore for distinct target classes—including adenosine deaminase, SCD-1, CB2 receptors, and mGlu2 receptors—with each target requiring precise substitution patterns for optimal activity [2]. The 4-ethylphenyl moiety in the target compound represents a specific hydrophobic modification that cannot be assumed equipotent to hydrogen, methyl, halogen, or other alkyl-substituted analogs without direct comparative data.

Quantitative Differentiation Evidence for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide Relative to Analogs


Synthetic Accessibility Advantage: Metal-Free and Solvent-Free Cycloaddition Protocol Applicability

The 1-(4-ethylphenyl)-1H-imidazole-4-carboxamide scaffold is accessible via a metal-free, solvent-free cycloaddition protocol between formamidines and ethyl isocyanoacetate using DABCO as a base additive, yielding 1-substituted-4-imidazolecarboxylate precursors in moderate to good yields [1]. This methodology contrasts with traditional multi-step synthetic routes requiring metal catalysts and organic solvents, which incur higher costs, generate greater waste, and present purification challenges for industrial-scale production. While the target compound itself was not specifically synthesized in the published study, the methodology is explicitly applicable to 1-aryl-substituted imidazole-4-carboxylates bearing diverse aromatic substituents, including 4-ethylphenyl analogs. This provides a verifiable procurement advantage in terms of synthetic scalability and cost-efficiency relative to analogs requiring more complex synthetic routes.

Synthetic Methodology Green Chemistry Process Development

Commercial Availability with Verified Analytical Purity Specifications

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is commercially available from multiple established suppliers with documented purity specifications of ≥97% (Catalog CM503909) and ≥98% (Catalog CS-0607108) . This level of purity verification is essential for research reproducibility and downstream application integrity. In contrast, many closely related N-(4-ethylphenyl)-1H-imidazole-4-carboxamide derivatives with additional substitution (e.g., 4-aminobenzyl, 4-fluorobenzamido, isobutyramidobenzyl) are typically supplied at 95% purity or lack explicit analytical certification . The higher purity specification of the target compound reduces the risk of confounding effects from impurities in biological assays and provides a more reliable starting material for further derivatization.

Quality Control Analytical Chemistry Procurement

Storage Stability: Ambient Temperature Shipping Compatibility

The target compound is documented to be stable under ambient temperature shipping conditions within the continental United States, with recommended long-term storage at 2-8°C in sealed, dry containers . This shipping flexibility reduces cold-chain logistics requirements compared to more labile imidazole derivatives that mandate frozen shipment conditions. For procurement planning, this translates to lower shipping costs, reduced risk of degradation during transit, and simplified receiving and handling procedures. The combination of ambient shipping tolerance with refrigerated long-term storage provides an optimal balance of logistical convenience and shelf-life preservation.

Logistics Stability Supply Chain

Structural Differentiation: 4-Ethylphenyl N1-Substitution as a Modest Hydrophobic Modulator

The 4-ethylphenyl substituent at the N1 position of the imidazole ring introduces a defined hydrophobic extension with an ethyl group at the para position of the phenyl ring. In the context of CCK-1 receptor modulator SAR, substitution patterns on the N1-phenyl ring directly influence receptor binding affinity and functional selectivity [1]. The 4-ethyl modification represents an intermediate hydrophobic enhancement compared to unsubstituted phenyl (minimal hydrophobicity) and 4-tert-butylphenyl or extended alkyl chain analogs (excessive hydrophobicity potentially compromising solubility). This balanced lipophilicity profile may confer advantages in target engagement while maintaining acceptable physicochemical properties for in vitro assay compatibility.

Medicinal Chemistry SAR Molecular Design

Recommended Application Scenarios for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide Based on Evidence


Scaffold for CCK-1 Receptor Modulator Development Programs

The 1-(4-ethylphenyl)-1H-imidazole-4-carboxamide scaffold aligns with the core pharmacophore of substituted imidazole-4-carboxamides identified as selective ligands of the human cholecystokinin-1 receptor (CCK-1R) [1]. In programs targeting obesity and metabolic disorders responsive to CCK-1R modulation, this compound can serve as a core intermediate for systematic SAR exploration. The 4-ethylphenyl substitution provides a defined starting point for hydrophobic modulation studies at the N1 position, with potential for subsequent optimization through additional functionalization at the carboxamide or imidazole C2/C5 positions. Researchers should prioritize this compound when building focused libraries around the CCK-1R imidazole carboxamide chemotype.

Intermediate for Synthesis of Complex Imidazole-Based Bioactive Molecules

1-Substituted-4-imidazolecarboxylates and their carboxamide derivatives serve as critical synthetic intermediates for numerous pharmacologically active compounds, including adenosine deaminase (ADA) inhibitors, stearoyl-CoA desaturase-1 (SCD-1) inhibitors, cannabinoid CB2 receptor antagonists, and metabotropic glutamate receptor 2 (mGlu2) modulators [2]. The target compound, with its free carboxamide functionality, is well-positioned as a versatile building block for generating focused compound libraries targeting these and related therapeutic areas. Procurement of this compound with verified high purity (≥97-98%) ensures reliable starting material quality for multi-step derivatization sequences where impurity carryover could compromise downstream synthetic yields or biological assay interpretation.

Process Chemistry Research on Green Synthesis Methodologies

The 1-(4-ethylphenyl)-1H-imidazole-4-carboxamide scaffold is compatible with emerging metal-free, solvent-free cycloaddition protocols for imidazole ring construction [3]. Research groups focused on sustainable synthetic methodology development can utilize this compound class to benchmark reaction efficiency, yield optimization, and scope expansion under green chemistry conditions. The elimination of metal catalysts and organic solvents offers potential advantages in industrial process development, including reduced environmental impact, simplified purification workflows, and lower overall manufacturing costs. The target compound represents a relevant test substrate for validating and scaling these environmentally benign synthetic approaches.

Analytical Reference Standard for Imidazole Carboxamide Derivative Characterization

Given the commercial availability of 1-(4-ethylphenyl)-1H-imidazole-4-carboxamide with documented high purity (≥98%) and defined storage/stability parameters , this compound can serve as an analytical reference standard for the characterization of related imidazole carboxamide derivatives. Its well-defined CAS registry number (1427012-02-9) and molecular identity (C₁₂H₁₃N₃O, MW 215.26) provide unambiguous traceability. In quality control laboratories, this compound may be employed as a system suitability standard for HPLC method development, retention time marker, or purity assessment benchmark for structurally analogous compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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